

physical characteristics of 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanol-d5

Cat. No.: B564625

[Get Quote](#)

An In-Depth Technical Guide to the Physical Characteristics of **4-(4-Chlorophenyl)cyclohexanol-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated compound **4-(4-Chlorophenyl)cyclohexanol-d5**. It is intended to serve as a valuable resource for professionals in research and development who utilize this compound as an internal standard or for other analytical purposes. This document compiles available data into a structured format, outlines standard experimental methodologies for its characterization, and illustrates the logical workflow for its analysis.

Physical and Chemical Properties

4-(4-Chlorophenyl)cyclohexanol-d5 is an isotopically labeled version of 4-(4-Chlorophenyl)cyclohexanol, where five hydrogen atoms on the cyclohexanol ring have been replaced with deuterium. This labeling makes it a useful tool in mass spectrometry-based analytical methods, such as in pharmacokinetic studies, due to its distinct mass-to-charge ratio compared to the unlabeled analog.

The key physical and chemical data for **4-(4-Chlorophenyl)cyclohexanol-d5** are summarized in the table below. It is important to note that while fundamental properties like molecular

formula and weight are well-documented, experimental data such as melting and boiling points are not always readily available for deuterated standards of this nature.

Property	Value	Source(s)
IUPAC Name	4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol	[1]
CAS Number	1189961-66-7	[1] [2] [3]
Molecular Formula	$C_{12}H_{10}D_5ClO$	[1] [2] [3] [4]
Molecular Weight	215.73 g/mol	[1] [2]
Appearance	White Solid	[2]
Solubility	Soluble in Chloroform and Dichloromethane	[2] [4]
Storage Temperature	Room Temperature	[2]

Note: Specific quantitative data for melting point, boiling point, and density are not readily available in the public domain for this specific deuterated compound.

Standard Experimental Protocols for Physical Characterization

The determination of the physical characteristics of a solid organic compound like **4-(4-Chlorophenyl)cyclohexanol-d5** follows well-established laboratory protocols. The following are generalized methodologies that would be employed for its characterization.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

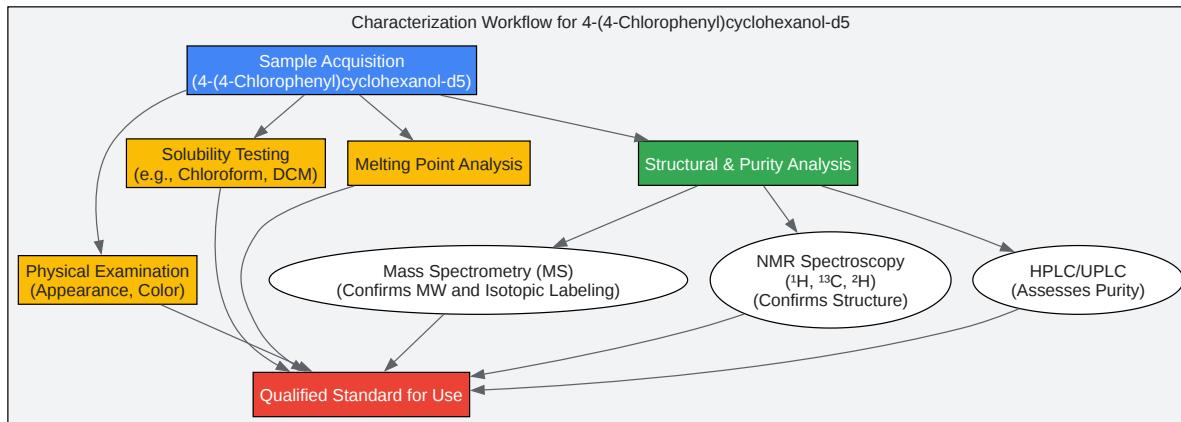
- Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
- Methodology (Capillary Method):

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
- The capillary tube is placed in a melting point apparatus (such as a Thiele tube with mineral oil or a digital melting point device).
- The apparatus is heated slowly and steadily.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow range typically indicates high purity.

Solubility Assessment

Solubility information is crucial for preparing solutions for analysis or reaction.

- Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
- Methodology (Visual Method):
 - A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.
 - A known volume of the solvent (e.g., 0.1 mL) is added at a controlled temperature (typically room temperature).
 - The mixture is agitated (e.g., vortexed) for a set period.
 - The sample is visually inspected for the presence of undissolved solid.
 - If the solid dissolves completely, further increments of the solute can be added until saturation is reached to determine an approximate solubility limit.


Structural Verification by Spectroscopy

While not strictly physical properties, spectroscopic methods are essential for confirming the identity and structure of the compound.

- Mass Spectrometry (MS): Confirms the molecular weight and isotopic labeling pattern. The presence of the expected molecular ion peak at m/z corresponding to 215.73 would be a key indicator.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show a significant reduction in signal intensity for the positions on the cyclohexyl ring where deuterium is present.
 - ^{13}C NMR would confirm the carbon skeleton of the molecule.
 - ^2H (Deuterium) NMR could be used to directly observe the positions of the deuterium labels.

Compound Analysis and Characterization Workflow

The process of characterizing a chemical standard like **4-(4-Chlorophenyl)cyclohexanol-d5** involves a logical sequence of steps to confirm its identity, purity, and physical properties before its use in quantitative assays.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical and chemical characterization of a chemical standard.

Conclusion

4-(4-Chlorophenyl)cyclohexanol-d5 is a well-defined deuterated compound with a molecular formula of $C_{12}H_{10}D_5ClO$ and a molecular weight of 215.73 g/mol .^{[1][2][4]} It presents as a white solid soluble in chlorinated solvents like chloroform and dichloromethane.^[2] While specific experimental values for properties like melting point are not widely published, its characterization relies on standard analytical chemistry protocols. The primary application of this compound is as an internal standard in quantitative analyses, where its isotopic purity and structural integrity are of paramount importance. The workflows and methodologies described herein provide a foundational guide for its proper handling and verification in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Chlorophenyl)cyclohexanol-d5 | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. 4-(4-Chlorophenyl)cyclohexanol-d5/CAS:1189961-66-7-HXCHEM [hxchem.net]
- 4. 4-(4-Chlorophenyl)cyclohexanol-d5_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- To cite this document: BenchChem. [physical characteristics of 4-(4-Chlorophenyl)cyclohexanol-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564625#physical-characteristics-of-4-\(4-chlorophenyl-cyclohexanol-d5](https://www.benchchem.com/product/b564625#physical-characteristics-of-4-(4-chlorophenyl-cyclohexanol-d5)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com